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molecular formula C20H10Cl2N2O4 B8498884 3-Chloro-1-(2-chloro-4-nitroanilino)anthracene-9,10-dione CAS No. 62322-90-1

3-Chloro-1-(2-chloro-4-nitroanilino)anthracene-9,10-dione

Cat. No. B8498884
M. Wt: 413.2 g/mol
InChI Key: GDJLQQXTGPTBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04082778

Procedure details

27.7 parts of 1,3-dichloroanthraquinone, 18.15 parts of 2-chloro-4-nitroaniline and 10 parts of sodium carbonate are suspended in 400 parts of o-dichlorobenzene whilst stirring. After adding a solution of 0.4 part of copper-(I) iodide in 5 parts of pyridine and 25 parts of toluene, the mixture is kept at 160°-165° for 5 hours, whilst eliminating the water of reaction. When the mixture has cooled, it is filtered and the precipitate is washed with o-dichlorobenzene, acetone and hot water and extracted by boiling with dilute hydrochloric acid. 29 parts of 1-(2'-chloro-4'-nitroanilino)-3-chloroanthraquinone, which bulk-dyes PES in orange shades of good fastness properties, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper-(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[C:4]([Cl:18])[CH:3]=1.[Cl:19][C:20]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:21]=1[NH2:22].C(=O)([O-])[O-].[Na+].[Na+].ClC1C=CC=CC=1Cl>[Cu]I.O.C1(C)C=CC=CC=1.N1C=CC=CC=1>[Cl:19][C:20]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:21]=1[NH:22][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[C:4]([Cl:18])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=2C(C3=CC=CC=C3C(C12)=O)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Five
Name
copper-(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has cooled
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
the precipitate is washed with o-dichlorobenzene, acetone and hot water
EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(NC2=CC(=CC=3C(C4=CC=CC=C4C(C23)=O)=O)Cl)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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